Fexofenadine-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

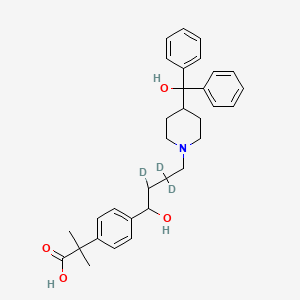

Molecular Formula |

C32H39NO4 |

|---|---|

Molecular Weight |

504.7 g/mol |

IUPAC Name |

2-methyl-2-[4-[2,3,3-trideuterio-1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]propanoic acid |

InChI |

InChI=1S/C32H39NO4/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36)/i9D2,14D |

InChI Key |

RWTNPBWLLIMQHL-BAVZAHHNSA-N |

Isomeric SMILES |

[2H]C(C(C1=CC=C(C=C1)C(C)(C)C(=O)O)O)C([2H])([2H])CN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Fexofenadine-d3 chemical structure and properties

An In-Depth Technical Guide to Fexofenadine-d3: Chemical Structure, Properties, and Analytical Methodologies

Introduction

Fexofenadine is a second-generation antihistamine widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[1][2] It is the active carboxylic acid metabolite of terfenadine and functions as a selective peripheral H1-receptor antagonist.[1][3] Unlike first-generation antihistamines, fexofenadine does not readily cross the blood-brain barrier, resulting in a significantly lower incidence of sedative effects.[1][2]

In the realm of drug development and clinical pharmacokinetics, the use of stable isotope-labeled internal standards is the gold standard for quantitative analysis by mass spectrometry. This compound is the deuterium-labeled analogue of fexofenadine, serving as an ideal internal standard for bioanalytical assays.[4] Its chemical and physical properties are nearly identical to fexofenadine, ensuring similar behavior during sample extraction and chromatographic separation. However, its increased mass allows it to be distinguished from the unlabeled drug by a mass spectrometer, enabling precise and accurate quantification in complex biological matrices. This guide provides a comprehensive overview of the chemical structure, properties, and key experimental protocols related to this compound.

Chemical Structure and Properties

Chemical Structure

This compound is structurally identical to fexofenadine, with the exception of three hydrogen atoms being replaced by deuterium atoms. This isotopic substitution provides a mass shift detectable by mass spectrometry without significantly altering the molecule's chemical behavior.

IUPAC Name (Fexofenadine): 2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid.[3]

References

Synthesis and Isotopic Labeling of Fexofenadine-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of a plausible synthetic pathway for Fexofenadine-d3, a deuterated internal standard crucial for pharmacokinetic and bioanalytical studies. While specific proprietary methods for the synthesis of this compound are not publicly disclosed, this document outlines a scientifically sound and detailed methodology based on established organic chemistry principles and published synthetic routes for Fexofenadine and other isotopically labeled compounds.

Introduction

Fexofenadine is a second-generation antihistamine used to relieve allergy symptoms.[1] Isotopic labeling, particularly with deuterium, is a common practice in drug development to create internal standards for quantitative bioanalysis by mass spectrometry. The introduction of deuterium atoms results in a molecule with a higher mass, allowing it to be distinguished from the unlabeled drug while maintaining nearly identical chemical and physical properties. This compound is a stable isotope-labeled version of Fexofenadine, which is widely used as an internal standard in clinical mass spectrometry.[2]

This guide proposes a synthetic route where the three deuterium atoms are incorporated into a key intermediate, which is then used to construct the final this compound molecule.

Proposed Synthesis Pathway

The proposed synthesis of this compound involves a multi-step process, beginning with the synthesis of a deuterated key intermediate, methyl 2-(4-(4-chloro-1-oxobutyl)phenyl)-2-methylpropanoate-d3. This intermediate is then condensed with α,α-diphenyl-4-piperidinemethanol, followed by reduction and hydrolysis to yield this compound.

Logical Flow of the Synthesis

The following diagram illustrates the logical progression of the key stages in the proposed synthesis of this compound.

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed synthesis of this compound.

Synthesis of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate-d3 (Intermediate 3-d3)

This deuterated intermediate is synthesized via a Friedel-Crafts acylation of a deuterated precursor.

Step 1: Synthesis of 2-methyl-2-phenylpropanoic acid-d3 (Intermediate 1-d3)

-

To a solution of phenylacetic acid in an appropriate solvent, add a suitable base (e.g., sodium hydride).

-

Treat the resulting enolate with excess methyl iodide-d3 (CD3I). The reaction is typically stirred at room temperature until completion.

-

Work-up involves quenching the reaction with water, extraction with an organic solvent, and purification by column chromatography or recrystallization.

Step 2: Esterification to Methyl 2-methyl-2-phenylpropanoate-d3 (Intermediate 2-d3)

-

Dissolve Intermediate 1-d3 in methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture for several hours.

-

After cooling, the solvent is removed under reduced pressure, and the residue is purified.

Step 3: Friedel-Crafts Acylation

-

To a cooled solution of Intermediate 2-d3 in a suitable solvent (e.g., dichloromethane), add aluminum chloride (AlCl3).

-

Slowly add 4-chlorobutyryl chloride.

-

The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.

-

The reaction is quenched with ice-water, and the product is extracted and purified to yield Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate-d3 (Intermediate 3-d3) .

Synthesis of this compound

Step 4: Condensation with α,α-diphenyl-4-piperidinemethanol

-

A mixture of Intermediate 3-d3 , α,α-diphenyl-4-piperidinemethanol, and a base (e.g., potassium carbonate) in a suitable solvent (e.g., toluene) is refluxed for several hours.

-

The reaction progress is monitored by TLC or HPLC.

-

Upon completion, the reaction mixture is filtered, and the solvent is evaporated to yield the keto-ester intermediate.

Step 5: Reduction of the Ketone

-

The keto-ester intermediate is dissolved in methanol.

-

Sodium borohydride (NaBH4) is added portion-wise at a controlled temperature.

-

The reaction is stirred until the reduction is complete.

Step 6: Hydrolysis of the Ester

-

To the reaction mixture from the previous step, a solution of sodium hydroxide is added.

-

The mixture is refluxed to facilitate the hydrolysis of the methyl ester.

-

After cooling, the solution is acidified with hydrochloric acid to precipitate the crude this compound.

-

The crude product is collected by filtration and purified by recrystallization to afford pure This compound .

Experimental Workflow Diagram

The following diagram provides a visual representation of the experimental workflow for the synthesis of this compound.

Caption: Proposed experimental workflow for this compound synthesis.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound based on typical yields for analogous non-deuterated reactions.

Table 1: Physicochemical Properties of Fexofenadine and this compound

| Property | Fexofenadine | This compound (Expected) |

| Molecular Formula | C32H39NO4 | C32H36D3NO4 |

| Molecular Weight | 501.68 g/mol | 504.70 g/mol |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |

| Solubility | Freely soluble in methanol and ethanol | Freely soluble in methanol and ethanol |

Table 2: Summary of a Plausible Synthetic Route and Expected Yields

| Step | Reaction | Starting Material(s) | Key Reagent(s) | Product | Expected Yield (%) |

| 1 | Methylation | Phenylacetic acid | CD3I, Base | 2-methyl-2-phenylpropanoic acid-d3 | 85-95 |

| 2 | Esterification | 2-methyl-2-phenylpropanoic acid-d3 | Methanol, H2SO4 | Methyl 2-methyl-2-phenylpropanoate-d3 | 90-98 |

| 3 | Friedel-Crafts Acylation | Methyl 2-methyl-2-phenylpropanoate-d3, 4-chlorobutyryl chloride | AlCl3 | Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate-d3 | 70-80 |

| 4 | Condensation | Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate-d3, α,α-diphenyl-4-piperidinemethanol | K2CO3 | Keto-ester Intermediate | 80-90 |

| 5 | Reduction | Keto-ester Intermediate | NaBH4 | Hydroxy-ester Intermediate | 90-98 |

| 6 | Hydrolysis | Hydroxy-ester Intermediate | NaOH, HCl | This compound | 85-95 |

Note: Expected yields are estimates based on similar, non-deuterated reactions found in the literature and may vary depending on specific reaction conditions.

Conclusion

This technical guide outlines a feasible and detailed synthetic pathway for this compound, a critical tool in modern drug development and clinical analysis. The proposed route focuses on the early incorporation of deuterium atoms into a key building block, followed by established synthetic transformations to construct the final isotopically labeled molecule. The provided experimental protocols, workflow diagrams, and data tables offer a comprehensive resource for researchers and scientists in the pharmaceutical field. Further optimization of reaction conditions would be necessary to achieve the highest possible yields and isotopic purity.

References

Fexofenadine-d3 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalytical Methods

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the role and mechanism of action of Fexofenadine-d3 as an internal standard in the quantitative bioanalysis of fexofenadine. This document provides a comprehensive overview of fexofenadine's primary mechanism of action, the principles of using stable isotope-labeled internal standards, and detailed experimental protocols for accurate and precise quantification in biological matrices.

Fexofenadine: Mechanism of Action

Fexofenadine is a second-generation antihistamine that acts as a potent and selective antagonist of the peripheral histamine H1 receptors.[1][2] Histamine, a key mediator in allergic reactions, binds to H1 receptors on various cells, triggering a cascade of events leading to allergic symptoms such as sneezing, itching, and rhinorrhea.[3][4] Fexofenadine works by competitively and reversibly binding to these H1 receptors, preventing histamine from exerting its effects.[1][2] Unlike first-generation antihistamines, fexofenadine does not readily cross the blood-brain barrier, resulting in a non-drowsy profile.[1][2]

The binding of histamine to the H1 receptor, a G-protein-coupled receptor (GPCR), activates the Gq alpha subunit. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which contributes to the allergic response. Fexofenadine, by blocking the initial binding of histamine, prevents this signaling cascade.

This compound as an Internal Standard: The Analytical "Mechanism of Action"

In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accuracy and precision. The ideal IS is a stable isotope-labeled version of the analyte, such as this compound.

The "mechanism of action" of this compound is not pharmacological but analytical. It functions by mimicking the behavior of the unlabeled fexofenadine throughout the entire analytical process, from sample preparation to detection. Because deuterium (³H or D) is a stable, non-radioactive isotope of hydrogen, its incorporation into the fexofenadine molecule results in a compound that is chemically identical to fexofenadine but has a higher molecular weight. This mass difference allows the mass spectrometer to distinguish between the analyte (fexofenadine) and the internal standard (this compound).

By adding a known concentration of this compound to each sample at the beginning of the workflow, it experiences the same potential for loss during sample extraction, variability in ionization efficiency, and matrix effects as the fexofenadine from the biological sample. Therefore, the ratio of the fexofenadine peak area to the this compound peak area remains constant, even if the absolute signal intensities fluctuate. This allows for reliable and reproducible quantification.

Quantitative Data

The following tables summarize key quantitative parameters for the analysis of fexofenadine using this compound as an internal standard.

Table 1: Mass Spectrometry Parameters

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |

| Fexofenadine | 502.1 | 466.2 |

| This compound | 505.1 | 469.2 |

Note: The exact m/z values may vary slightly depending on the instrument and its calibration. The d3 isotope indicates a mass shift of +3 atomic mass units.

Table 2: Bioanalytical Method Parameters

| Parameter | Typical Value/Range |

| Linearity Range | 1 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (%Bias) | ± 15% |

| Extraction Recovery | > 85% |

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a common method for extracting fexofenadine from plasma or serum samples.

-

Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological matrix (plasma or serum).

-

Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each sample, except for the blank matrix.

-

Vortexing: Vortex the samples for 10 seconds to ensure homogeneity.

-

Protein Precipitation: Add 300 µL of acetonitrile to each tube.

-

Vortexing: Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

-

Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for improved sensitivity.

-

Injection: Inject a defined volume (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-0.5 min: 20% B

-

0.5-2.5 min: 20% to 95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95% to 20% B

-

3.1-4.0 min: 20% B (re-equilibration)

-

-

Column Temperature: 40°C.

Tandem Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Fexofenadine: 502.1 -> 466.2

-

This compound: 505.1 -> 469.2

-

-

Collision Energy and other parameters: Optimized for the specific instrument.

Conclusion

This compound serves as an indispensable tool in the bioanalytical chemist's repertoire for the accurate quantification of fexofenadine. Its "mechanism of action" as an internal standard is rooted in its chemical and physical similarity to the unlabeled analyte, which allows it to compensate for variations inherent in the analytical process. The use of this compound in conjunction with a validated LC-MS/MS method, as outlined in this guide, ensures the generation of high-quality, reliable data essential for pharmacokinetic, bioequivalence, and other critical studies in drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Characteristics of Fexofenadine-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fexofenadine-d3 is the deuterated analog of Fexofenadine, a second-generation antihistamine widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria. The incorporation of deuterium isotopes makes this compound a valuable internal standard in pharmacokinetic and metabolic studies of Fexofenadine, owing to its mass shift which allows for clear differentiation in mass spectrometry-based analyses. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, with a focus on data relevant to its application in research and drug development.

While specific experimental data for this compound is limited, the physicochemical properties of its non-deuterated counterpart, Fexofenadine and its hydrochloride salt, serve as a reliable proxy. Deuterium substitution is not expected to significantly alter bulk properties such as melting point, solubility, pKa, and logP. This document compiles available data for Fexofenadine and its hydrochloride salt to provide a thorough profile for this compound.

Physicochemical Data

The following tables summarize the key physicochemical parameters of this compound and its non-deuterated form.

Table 1: General and Chemical Properties

| Property | Value | Source |

| Chemical Name | 2-(4-{1-hydroxy-4-[4-(hydroxydiphenylmethyl)piperidin-1-yl]butyl}phenyl)-2-methylpropanoic acid-d3 | MedChemExpress[1] |

| Synonyms | MDL-16455-d3; Terfenadine carboxylate-d3 | MedChemExpress[1] |

| Molecular Formula | C₃₂H₃₆D₃NO₄ | MedChemExpress[1] |

| Molecular Weight | 504.70 g/mol | MedChemExpress[1] |

| Appearance | White to off-white crystalline powder | ResearchGate[2] |

Table 2: Physical Properties

| Property | Value | Conditions | Source |

| Melting Point | 193-196 °C | Capillary method | Formulation and Evaluation of Fexofenadine HCL Oral Dispersable Tablets[3] |

| 148-150 °C | LKT Labs[4] | ||

| 195-197 °C | PubChem[5] | ||

| 218-220 °C | ChemicalBook[6][7] |

Table 3: Solubility Profile

| Solvent | Solubility | Temperature | Source |

| Water | Very slightly soluble | Molecular structures of fexofenadine hydrochloride (FEX) (A) and vitamin E TPGS (B)[8] | |

| 2 mg/mL | LKT Labs[4] | ||

| Methanol | Soluble | Formulation and Evaluation of Fexofenadine HCL Oral Dispersable Tablets[3] | |

| Ethanol | 107 mg/mL | LKT Labs[4] | |

| DMSO | 50 mM | LKT Labs[4] | |

| ~12 mg/mL | Cayman Chemical[9] | ||

| Dimethyl formamide (DMF) | ~25 mg/mL | Cayman Chemical[9] | |

| PBS (pH 7.2) | ~1 mg/mL | Cayman Chemical[9] | |

| 0.1 N HCl | Soluble | 25 °C | Formulation and Evaluation of Fexofenadine HCL Oral Dispersable Tablets[3] |

| pH 2.0 HCl buffer | 326.55 µg/mL | 37 °C | SciELO[10] |

| pH 4.5 Acetate buffer | 73.28 µg/mL | 37 °C | SciELO[10] |

| pH 6.8 Phosphate buffer | 176.27 µg/mL | 37 °C | SciELO[10] |

| Soluble | 25 °C | Formulation and Evaluation of Fexofenadine HCL Oral Dispersable Tablets[3] |

Table 4: Ionization and Partitioning

| Property | Value | Method | Source |

| pKa (Acidic) | 4.25 | ResearchGate[11] | |

| pKa (Basic) | 9.53 | ResearchGate[11] | |

| logP (Predicted) | 2.81 | ChemicalBook[7] |

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are outlined below. These protocols are generalized and can be adapted for the specific analysis of this compound.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of a compound is determined by the shake-flask method.

-

Preparation of Solutions: Prepare a series of buffers at different pH values (e.g., pH 2.0, 4.5, and 6.8) to mimic physiological conditions.

-

Sample Preparation: Add an excess amount of the test compound (this compound) to a known volume of each buffer solution in a sealed flask.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, withdraw an aliquot from each flask and filter it to remove any undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.

Experimental workflow for solubility determination.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration.

-

Sample Preparation: Dissolve an accurately weighed amount of the test compound in a suitable solvent (e.g., methanol/water mixture).

-

Titration Setup: Place the solution in a thermostated vessel equipped with a calibrated pH electrode and a burette containing a standardized titrant (e.g., NaOH for an acidic compound or HCl for a basic compound).

-

Titration: Add the titrant in small increments and record the pH of the solution after each addition.

-

Data Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Workflow for pKa determination by potentiometric titration.

LogP Determination (Shake-Flask Method)

The partition coefficient (logP) between n-octanol and water is a measure of a compound's lipophilicity.

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

-

Partitioning: Dissolve a known amount of the test compound in the aqueous phase. Add an equal volume of the n-octanol phase.

-

Equilibration: Shake the mixture for a defined period to allow for partitioning between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. journal.ijresm.com [journal.ijresm.com]

- 4. Fexofenadine Hydrochloride - LKT Labs [lktlabs.com]

- 5. Fexofenadine | C32H39NO4 | CID 3348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 83799-24-0 CAS MSDS (Fexofenadine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Fexofenadine | 83799-24-0 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

Fexofenadine-d3: A Technical Guide to its Certificate of Analysis and Purity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity assessment of Fexofenadine-d3, a deuterated internal standard crucial for pharmacokinetic and bioequivalence studies of Fexofenadine. This document outlines the typical analytical specifications, detailed experimental methodologies for purity determination, and a logical workflow for its quality control.

Certificate of Analysis: A Summary of Quality Attributes

A Certificate of Analysis (CoA) for this compound provides critical data on its identity, purity, and quality. While specific values may vary between batches and manufacturers, a typical CoA will include the parameters summarized in the table below. This data is essential for ensuring the accuracy and reliability of research and drug development applications.

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline powder | Visual Inspection |

| Identification | ||

| ¹H-NMR | Conforms to structure | ¹H-NMR Spectroscopy |

| Mass Spectrum | Conforms to structure | Mass Spectrometry |

| Purity | ||

| Purity by HPLC | ≥98% | HPLC-UV |

| Isotopic Purity | ||

| Deuterium Incorporation | ≥99% | Mass Spectrometry |

| Residual Solvents | Meets USP <467> requirements | Headspace GC-MS |

| Water Content | ≤1.0% | Karl Fischer Titration |

Experimental Protocols for Purity Determination

The purity of this compound is primarily determined using High-Performance Liquid Chromatography (HPLC) with UV detection. The following is a representative method adapted from established protocols for Fexofenadine HCl and its related compounds.[1][2]

High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

This reversed-phase HPLC method is designed to separate this compound from its potential impurities.

Chromatographic Conditions:

-

Column: Hypersil BDS C18 (250 x 4.6 mm, 5 µm) or equivalent[1][2]

-

Mobile Phase: A mixture of phosphate buffer and methanol (60:40, v/v). The phosphate buffer consists of 0.1% w/v 1-octane sulfonic acid sodium salt monohydrate and 1% v/v triethylamine, with the pH adjusted to 2.7.[1]

-

Injection Volume: 20 µL

-

Column Temperature: Ambient

Standard and Sample Preparation:

-

Standard Solution: Prepare a solution of this compound reference standard in the mobile phase at a known concentration (e.g., 50 µg/mL).

-

Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a similar concentration as the standard solution.

Analysis and Calculation:

Inject the standard and sample solutions into the chromatograph. The purity of the sample is calculated by comparing the peak area of the this compound in the sample chromatogram to that of the standard chromatogram.

Quality Control Workflow

The quality control (QC) process for this compound ensures that each batch meets the required specifications before its release for use. The following diagram illustrates a typical QC workflow.

Caption: Quality Control Workflow for this compound.

Signaling Pathway Context (Informational)

While not directly related to the certificate of analysis, understanding the biological context of Fexofenadine is crucial for researchers. Fexofenadine is a selective peripheral H1 receptor antagonist. The diagram below illustrates its mechanism of action.

Caption: Mechanism of Action of Fexofenadine.

This technical guide provides a foundational understanding of the quality assessment of this compound. For specific batch information, always refer to the Certificate of Analysis provided by the manufacturer. The detailed methodologies and workflows presented here serve as a guide for researchers and drug development professionals in their application of this critical analytical standard.

References

Commercial Suppliers and Research Applications of Fexofenadine-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers of Fexofenadine-d3 for research purposes. It also includes detailed experimental protocols for its use, particularly in pharmacokinetic studies, and visual representations of relevant biological pathways and experimental workflows.

Introduction to this compound in Research

Fexofenadine, a second-generation antihistamine, is a selective H1 receptor antagonist used to treat allergic rhinitis and chronic idiopathic urticaria.[1] Its deuterated analog, this compound, serves as an invaluable tool in research, primarily as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). The stable isotope label allows for precise and accurate quantification of fexofenadine in complex biological matrices by minimizing variations during sample preparation and analysis.

Commercial Suppliers of this compound

The availability of high-purity this compound is crucial for reliable experimental outcomes. Several commercial suppliers offer this compound for research use. The following table summarizes key information for some of these suppliers. Please note that pricing is often available upon request and can vary based on quantity and purity.

| Supplier | Product Name | Catalog Number | Purity | Available Quantities | Notes |

| MedchemExpress | This compound | HY-B0801S2 | Not specified | 1 mg, 5 mg, 10 mg | Deuterium labeled Fexofenadine. For research use only.[2][3][4] |

| Simson Pharma | Fexofenadine-d10 HCl | Not specified | >98% | Inquire | Offers Fexofenadine-d10; availability of this compound should be confirmed by inquiry.[5] |

| Sussex Research | Fexofenadine-d10 HCl | SI060040 | >95% (HPLC) | Inquire | Specializes in deuterated standards; offers Fexofenadine-d10. Inquire for this compound.[6] |

| Tocris Bioscience | Fexofenadine HCl | 2429 | ≥99% (HPLC) | 10 mg, 50 mg | Offers non-deuterated Fexofenadine HCl. Inquire for deuterated analogs.[7] |

| Thermo Scientific | Fexofenadine HCl | J63262 | >=97.5% (HPLC) | 100 mg, 1 g | Offers non-deuterated Fexofenadine HCl. Inquire for deuterated analogs.[8][9] |

| Lab Pro Inc. | Fexofenadine HCl | F0698-5G | Min. 98.0% | 5 g | Offers non-deuterated Fexofenadine HCl. Inquire for deuterated analogs.[10] |

Experimental Protocols: Quantification of Fexofenadine using this compound as an Internal Standard by LC-MS/MS

This section outlines a typical experimental protocol for the quantification of fexofenadine in human plasma using this compound as an internal standard (IS). This method is commonly employed in pharmacokinetic studies.

Materials and Reagents

-

Fexofenadine reference standard

-

This compound (Internal Standard)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, deionized or HPLC grade

-

Microcentrifuge tubes

-

Autosampler vials

Sample Preparation (Protein Precipitation)

-

Thaw plasma samples and standards at room temperature.

-

Vortex the samples to ensure homogeneity.

-

In a clean microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control sample.

-

Add 200 µL of a working solution of this compound in acetonitrile (e.g., 100 ng/mL).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 20% B

-

0.5-2.5 min: 20% to 80% B

-

2.5-3.0 min: 80% B

-

3.0-3.1 min: 80% to 20% B

-

3.1-5.0 min: 20% B (re-equilibration)

-

-

Column Temperature: 40°C

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Fexofenadine: Q1: 502.3 m/z -> Q3: 466.2 m/z

-

This compound: Q1: 505.3 m/z -> Q3: 469.2 m/z

-

-

Ion Source Parameters: Optimize for the specific instrument (e.g., Gas Temp: 350°C, Gas Flow: 10 L/min, Nebulizer: 45 psi, Capillary Voltage: 4000 V).

Visualizations

Histamine H1 Receptor Signaling Pathway

Fexofenadine exerts its therapeutic effect by blocking the histamine H1 receptor. The diagram below illustrates the signaling cascade initiated by histamine binding to its H1 receptor, which fexofenadine inhibits.

Caption: Histamine H1 receptor signaling pathway and the inhibitory action of Fexofenadine.

Experimental Workflow for a Pharmacokinetic Study

The following diagram outlines the typical workflow for a pharmacokinetic study involving the analysis of fexofenadine in plasma samples using this compound as an internal standard.

Caption: Workflow for a typical pharmacokinetic study of Fexofenadine.

Conclusion

This compound is an essential research tool for the accurate quantification of fexofenadine in biological samples. This guide provides a starting point for sourcing this compound and offers a foundational experimental protocol for its use in LC-MS/MS-based pharmacokinetic studies. The provided diagrams of the histamine H1 receptor signaling pathway and a typical experimental workflow offer visual aids for understanding the mechanism of action and the practical application of this compound in a research setting. For the most current product availability and pricing, it is recommended to contact the suppliers directly.

References

- 1. Fexofenadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Fexofenadine | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Fexofenadine-D10 Hydrochloride | CAS No- 1215821-44-5 | Simson Pharma Limited [simsonpharma.com]

- 6. sussex-research.com [sussex-research.com]

- 7. Fexofenadine hydrochloride | CAS 153439-40-8 | MDL 16455 | Terfenidine | Tocris Bioscience [tocris.com]

- 8. 464970010 [thermofisher.com]

- 9. Fexofenadine hydrochloride 100 mg | Buy Online | Thermo Scientific Chemicals | www.fishersci.my [fishersci.my]

- 10. labproinc.com [labproinc.com]

An In-depth Technical Guide to the Use of Deuterated Fexofenadine in Mass Spectrometry

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation involved in using deuterated fexofenadine as an internal standard for quantitative mass spectrometry. It is intended for professionals in drug development and bioanalysis who require accurate and robust methods for the quantification of fexofenadine in biological matrices.

Introduction: The Gold Standard for Fexofenadine Bioanalysis

Fexofenadine is a second-generation antihistamine that functions as a selective H1 receptor antagonist, widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[1][2] Accurate quantification of fexofenadine in biological samples such as plasma is crucial for pharmacokinetic, bioequivalence, and clinical studies.[3][4][5][6]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and selectivity.[4][7] To ensure the accuracy and precision of these assays, an appropriate internal standard (IS) is required. Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative bioanalysis.[8][9] Deuterated fexofenadine, such as fexofenadine-d10, is a SIL analog of the analyte and is the ideal internal standard for fexofenadine quantification.[4][10] It co-elutes with the analyte and exhibits nearly identical chemical behavior during sample extraction, chromatography, and ionization, thereby effectively compensating for matrix effects and other sources of analytical variability.[11]

Core Principles: Why Use Deuterated Fexofenadine?

The use of a SIL internal standard like deuterated fexofenadine is predicated on the principle of isotope dilution mass spectrometry. The SIL IS is chemically identical to the analyte but has a greater mass due to the incorporation of heavy isotopes (e.g., Deuterium, ¹³C, ¹⁵N).[9][11][12]

Key Advantages:

-

Compensation for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement in the mass spectrometer source, leading to inaccurate results. Since the deuterated standard is affected by these matrix effects in the same way as the unlabeled analyte, the ratio of their signals remains constant, ensuring accurate quantification.[9]

-

Correction for Sample Preparation Variability: Losses during sample preparation steps like protein precipitation or solid-phase extraction (SPE) affect both the analyte and the internal standard equally. The use of a peak area ratio corrects for this variability.

-

Similar Chromatographic Behavior: Deuterated fexofenadine has nearly the same retention time as fexofenadine, ensuring that both compounds experience the same matrix effects at the moment of elution from the LC column.[8] While a small "isotope effect" can sometimes cause slight separation on chromatographic columns, this is typically minimal and manageable.

-

Improved Accuracy and Precision: By correcting for multiple sources of potential error, SIL standards significantly improve the overall accuracy and precision of the bioanalytical method.[9][11]

The fundamental workflow involves adding a known concentration of deuterated fexofenadine to all samples, standards, and quality controls. The concentration of fexofenadine in an unknown sample is then determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

The following sections detail a representative protocol for the quantification of fexofenadine in human plasma using fexofenadine-d10 as an internal standard. This protocol is a synthesis of methodologies reported in peer-reviewed literature.[4][10][13]

Protein precipitation is a rapid and effective method for preparing plasma samples.[7][10]

-

Aliquot Sample: Transfer 50 µL of human plasma (calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add Internal Standard: Add 100 µL of the internal standard working solution (e.g., 200 ng/mL of fexofenadine-d10 in methanol) to each tube.[10]

-

Precipitate Proteins: Vortex the samples for 10-30 seconds to mix.

-

Centrifuge: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[10]

-

Transfer Supernatant: Carefully transfer an aliquot of the clear supernatant (e.g., 50 µL) to an LC vial insert for analysis.[10]

-

Injection: Inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.

The following tables summarize typical parameters for an ultra-performance liquid chromatography (UPLC) system coupled with a tandem mass spectrometer.

Table 1: Typical Liquid Chromatography Parameters

| Parameter | Value |

| LC System | Waters Acquity UPLC or equivalent |

| Column | Acquity BEH C18 (e.g., 2.1 mm × 50 mm, 1.7 µm)[10] |

| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Acetate[7][14] |

| Mobile Phase B | Acetonitrile or Methanol[7][14] |

| Flow Rate | 0.5 mL/min[10] |

| Gradient | Isocratic or Gradient elution (e.g., 70:30 Methanol:Buffer)[14] |

| Column Temperature | 40 °C |

| Injection Volume | 7.5 µL[10] |

| Total Run Time | ~4 minutes[4][10] |

Table 2: Typical Mass Spectrometry Parameters

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole (e.g., Sciex API 5000, Waters Xevo) |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[4][7] |

| Scan Type | Multiple Reaction Monitoring (MRM)[4] |

| Capillary Voltage | 3.0 - 4.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 - 500 °C |

| Gas Flow | Optimized for specific instrument |

Data Presentation and Interpretation

Quantification is achieved using MRM, which provides excellent selectivity and sensitivity. The precursor ion (typically the protonated molecule [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is selected in the third quadrupole.

Table 3: MRM Transitions for Fexofenadine and Fexofenadine-d10

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Fexofenadine | 502.1 / 502.3 | 466.2 | [3][7][14] |

| Fexofenadine-d10 | 512.3 | 476.3 | [10] |

Note: Exact m/z values may vary slightly based on instrument calibration.

A robust bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or ICH M10).[10][13] Key validation parameters are summarized below.

Table 4: Representative Method Validation Parameters

| Parameter | Typical Acceptance Criteria | Example Result | Reference |

| Linearity Range | Correlation coefficient (r²) > 0.99 | 1.0–600.0 ng/mL | [7][14] |

| Accuracy | Within ±15% of nominal (±20% at LLOQ) | 93% to 98% | [10] |

| Precision (CV%) | ≤15% (≤20% at LLOQ) | < 10.4% (Intra-day) | [7] |

| Recovery | Consistent and reproducible | ~95% | [10] |

| Matrix Effect | Minimal and compensated by IS | Not specified | |

| Stability | Stable under relevant conditions (freeze-thaw, bench-top) | Stable | [4] |

LLOQ: Lower Limit of Quantification

Fexofenadine Mechanism of Action

Fexofenadine is a selective peripheral H1 receptor antagonist.[15] Histamine, released from mast cells during an allergic response, binds to H1 receptors. These are G-protein-coupled receptors (GPCRs) that, upon activation, couple to Gq/11 proteins.[16][17] This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC), culminating in the inflammatory and allergic response.[16][18]

Fexofenadine acts as an inverse agonist, binding to the inactive state of the H1 receptor and preventing its activation by histamine, thereby blocking the downstream signaling cascade.[2]

Conclusion

The use of deuterated fexofenadine as an internal standard is indispensable for the development of robust, accurate, and precise LC-MS/MS methods for the quantification of fexofenadine in biological matrices. Its ability to mimic the analyte's behavior throughout the analytical process allows it to effectively correct for matrix effects and procedural variability, which is essential for meeting the stringent requirements of regulated bioanalysis. The protocols and data presented in this guide provide a solid foundation for researchers and scientists engaged in the development and application of such methods in pharmacokinetic, toxicokinetic, and clinical studies.

References

- 1. Fexofenadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Determination of fexofenadine in human plasma and urine by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sensitive LC-MS/MS-ESI method for simultaneous determination of montelukast and fexofenadine in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dose proportionality and comparison of single and multiple dose pharmacokinetics of fexofenadine (MDL 16455) and its enantiomers in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical Pharmacokinetics of Fexofenadine: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. crimsonpublishers.com [crimsonpublishers.com]

- 10. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 12. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 13. Advanced Analytical Method Validation for Bioequivalence Studies of Fexofenadine in Human Plasma Using LC-MS/MS | Development Engineering Conferences Center Articles Database [pubs.bcnf.ir]

- 14. Measurement of fexofenadine concentration in micro-sample human plasma by a rapid and sensitive LC-MS/MS employing protein precipitation: application to a clinical pharmacokinetic study [hero.epa.gov]

- 15. What is the mechanism of Fexofenadine Hydrochloride? [synapse.patsnap.com]

- 16. researchgate.net [researchgate.net]

- 17. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 18. Histamine H1 receptor - Proteopedia, life in 3D [proteopedia.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Fexofenadine Stable Isotope-Labeled Standards

Introduction

Fexofenadine, the active carboxylic acid metabolite of terfenadine, is a non-sedating, second-generation H1 antihistamine widely used for the treatment of allergic rhinitis and chronic idiopathic urticaria.[1][2] In the realm of drug development and clinical pharmacology, the precise quantification of fexofenadine in biological matrices is paramount for pharmacokinetic (PK), bioequivalence (BE), and toxicokinetic studies. Stable isotope-labeled (SIL) internal standards are the gold standard for quantitative bioanalysis using mass spectrometry, offering unparalleled accuracy and precision.

This technical guide provides a comprehensive overview of fexofenadine stable isotope-labeled standards, their synthesis, and their critical role in modern bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Core Concepts of Stable Isotope-Labeled Standards

SIL compounds are molecules in which one or more atoms have been substituted with a heavy stable isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[3] For fexofenadine, deuterated analogues like Fexofenadine-d₆ or Fexofenadine-d₁₀ are commonly employed.[4]

The utility of a SIL internal standard (IS) in LC-MS/MS is based on a key principle: it is chemically identical to the analyte of interest, yet physically distinguishable by mass. This results in:

-

Co-elution: The SIL standard and the native analyte have nearly identical chromatographic retention times.

-

Similar Ionization Efficiency: Both compounds exhibit the same behavior in the mass spectrometer's ion source, mitigating matrix effects.

-

Mass Differentiation: The mass difference allows the mass spectrometer to detect and quantify both the analyte and the internal standard simultaneously and independently.

Synthesis of Deuterated Fexofenadine

The creation of a stable isotope-labeled standard like deuterated fexofenadine is a complex process. While specific, proprietary synthesis routes are seldom published in full detail, the general strategies involve two primary approaches:

-

Deuterium Exchange: Exchanging labile protons on the fexofenadine molecule with deuterium atoms. This method is often less precise as not all hydrogen atoms are easily exchangeable.[5]

-

De Novo Synthesis: A more robust method that incorporates deuterium by using deuterated starting materials or intermediates during the chemical construction of the fexofenadine molecule.[5] This ensures the label is in a stable, non-exchangeable position. Several synthetic pathways for fexofenadine and its derivatives have been described, which can be adapted for the inclusion of isotopes.[6][7][8]

Figure 1. Generalized synthetic workflow for deuterated fexofenadine.

Application in Bioanalysis: LC-MS/MS Methodologies

The use of a fexofenadine SIL standard is central to its quantification in biological fluids. LC-MS/MS methods are preferred for their high sensitivity, selectivity, and speed. A typical bioanalytical workflow is outlined below.

Figure 2. Standard bioanalytical workflow for fexofenadine quantification.

Experimental Protocols

The following sections detail a generalized experimental protocol compiled from validated methods reported in the literature.[4][9][10]

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective technique for cleaning up plasma or serum samples before analysis.

-

Objective: To remove proteins that can interfere with the analysis and damage the LC column.

-

Procedure:

-

Aliquot 50-100 µL of the biological sample (calibrator, QC, or unknown) into a microcentrifuge tube.

-

Add a small volume (e.g., 10-20 µL) of the fexofenadine SIL internal standard working solution (e.g., Fexofenadine-d₁₀ at a fixed concentration).

-

Add 2-3 volumes of cold acetonitrile or methanol (the precipitating agent).

-

Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.

-

Centrifuge at high speed (e.g., >10,000 g) for 5-10 minutes to pellet the precipitated proteins.

-

Carefully transfer the clear supernatant to a clean vial for injection into the LC-MS/MS system.

-

Liquid Chromatography

The goal of the LC step is to separate fexofenadine from other endogenous components of the sample matrix.

| Parameter | Typical Conditions |

| System | UPLC or HPLC |

| Column | Reversed-phase C18 or C8 (e.g., Acquity BEH C18, 2.1 mm × 50 mm, 1.7 µm)[4] |

| Mobile Phase A | Aqueous buffer, e.g., 10 mmol/L Ammonium Acetate with 0.1% Formic Acid[9][10] |

| Mobile Phase B | Organic solvent, e.g., Methanol or Acetonitrile[9][10] |

| Elution Profile | Gradient or Isocratic (e.g., 70:30 v/v Methanol:Buffer)[9][10] |

| Flow Rate | 0.3 - 0.5 mL/min[4] |

| Column Temperature | Ambient or controlled (e.g., 40 °C) |

| Injection Volume | 5 - 10 µL |

| Total Run Time | 2 - 4 minutes[4][10] |

| Retention Time | Fexofenadine (~1.89 min), Fexofenadine-d₁₀ (~1.89 min)[4] |

Tandem Mass Spectrometry

MS/MS provides the selectivity and sensitivity needed for quantification at low concentrations.

| Parameter | Typical Conditions |

| System | Triple Quadrupole Mass Spectrometer |

| Ion Source | Electrospray Ionization (ESI) |

| Polarity | Positive Ion Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) / Selected Reaction Monitoring (SRM)[4] |

| MRM Transitions | See Table below. |

Table of MRM Transitions for Quantification

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Reference(s) |

| Fexofenadine | 502.3 | 466.2 | [4] |

| Fexofenadine-d₁₀ (IS) | 512.3 | 476.2 | [4] |

Note: The exact m/z values for the SIL standard may vary depending on the number and position of the deuterium labels.

Method Validation and Performance

Validated bioanalytical methods using SIL standards consistently demonstrate high performance, which is essential for regulatory submissions and reliable clinical data.

| Parameter | Typical Performance Metrics | Reference(s) |

| Linearity Range | 1 - 600 ng/mL in human plasma | [9][10] |

| Correlation Coefficient (r²) | > 0.99 | [9][10] |

| Lower Limit of Quantification (LLOQ) | 0.5 - 1 ng/mL | [11][12] |

| Accuracy & Precision | Within ±15% (±20% at LLOQ) as per regulatory guidelines |

Utility in Pharmacokinetic and Clinical Studies

The robustness of analytical methods employing fexofenadine SIL standards allows for their successful application in various clinical and research settings.

-

Pharmacokinetic Studies: These methods are used to define key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) following oral administration.[9][10]

-

Bioequivalence Trials: They are essential for comparing the bioavailability of a generic formulation to a reference product.

-

Microdosing Studies: The high sensitivity of LC-MS/MS with SIL standards enables the study of fexofenadine pharmacokinetics even at very low, sub-therapeutic doses (e.g., 100 µg), helping to predict therapeutic-dose behavior early in development.[13]

-

Maternal-Fetal Studies: Enantioselective methods have been developed to study the transplacental transfer and pharmacokinetics of individual fexofenadine enantiomers in pregnant women.[14]

Fexofenadine stable isotope-labeled standards are indispensable tools for the accurate and reliable quantification of the drug in biological matrices. Their ability to mimic the analytical behavior of the native compound while being distinguishable by mass makes them the ideal internal standard for LC-MS/MS assays. The detailed methodologies and high-performance data presented in this guide underscore their critical role in advancing drug development, from preclinical studies to pivotal clinical trials, ensuring the generation of high-quality data for both research and regulatory purposes.

References

- 1. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Twenty-five years: The fexofenadine clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20090076080A1 - Deuterium-enriched fexofenadine - Google Patents [patents.google.com]

- 6. A new synthesis of carboxyterfenadine (fexofenadine) and its bioisosteric tetrazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. Measurement of fexofenadine concentration in micro-sample human plasma by a rapid and sensitive LC-MS/MS employing protein precipitation: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Determination of fexofenadine in human plasma and urine by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Microdose study of a P-glycoprotein substrate, fexofenadine, using a non-radioisotope-labelled drug and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Direct chiral LC-MS/MS analysis of fexofenadine enantiomers in plasma and urine with application in a maternal-fetal pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isotopic Enrichment of Fexofenadine-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isotopic enrichment of Fexofenadine-d3, a deuterated analog of the widely used second-generation antihistamine, Fexofenadine. This document details the rationale behind isotopic enrichment, outlines a plausible synthetic pathway for this compound, presents methods for analyzing its isotopic purity, and discusses its primary application as an internal standard in pharmacokinetic and bioanalytical studies. The information is intended for researchers, scientists, and drug development professionals who require a deeper understanding of the synthesis, analysis, and utility of isotopically labeled compounds in pharmaceutical research.

Introduction to Fexofenadine and Isotopic Enrichment

Fexofenadine is a selective peripheral H1 receptor antagonist used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[1][2] It is the major active metabolite of terfenadine and is known for its non-sedating properties as it does not readily cross the blood-brain barrier.[1][2] Fexofenadine is primarily eliminated from the body unchanged, with approximately 80% excreted in the feces and 11% in the urine.[3] Its metabolism is minimal, with only about 5% of a dose undergoing hepatic biotransformation.[2][3]

Isotopic enrichment, specifically the replacement of hydrogen with its heavier, stable isotope deuterium (²H or D), is a critical tool in pharmaceutical development and research. The increased mass of deuterium can alter the physicochemical properties of a molecule, most notably by strengthening the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down metabolic processes that involve the cleavage of this bond, potentially leading to an improved pharmacokinetic profile, including a longer half-life and reduced formation of toxic metabolites. However, in the case of this compound, its primary utility lies in its application as a stable isotope-labeled internal standard for quantitative bioanalysis.

This compound is identical in its chemical structure and properties to Fexofenadine, except for the presence of three deuterium atoms. This mass difference allows for its clear differentiation from the non-deuterated drug in mass spectrometry-based assays, making it an ideal internal standard for accurately quantifying Fexofenadine in biological matrices.

Synthesis of this compound: A Proposed Experimental Protocol

While specific, detailed proprietary synthesis methods for this compound are not publicly available, a plausible synthetic route can be constructed based on established synthetic strategies for Fexofenadine. The key to producing this compound is the introduction of deuterium atoms through a deuterated precursor. A common strategy for Fexofenadine synthesis involves the coupling of two key intermediates: 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-α,α-dimethylbenzeneacetic acid and a reducing agent. To synthesize this compound, one of the precursors would need to be deuterated. A logical approach is to use a deuterated version of a starting material in the synthesis of the acetic acid side chain.

The following is a proposed, illustrative protocol for the synthesis of this compound. Note: This is a conceptual protocol and would require optimization and validation in a laboratory setting.

2.1. Synthesis of Deuterated Precursor: Methyl 2-(4-bromophenyl)-2-methylpropanoate-d3

The introduction of the three deuterium atoms can be achieved by using a deuterated methylating agent in the synthesis of the propanoic acid moiety.

-

Step 1: Friedel-Crafts Acylation: React bromobenzene with 2-chloroisobutyryl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 2-(4-bromophenyl)-2-methylpropanoyl chloride.

-

Step 2: Esterification with Deuterated Methanol: The resulting acid chloride is then reacted with methanol-d4 (CD₃OD) to yield methyl 2-(4-bromophenyl)-2-methylpropanoate-d3. The excess deuterated methanol drives the reaction to completion and ensures the incorporation of the trideuteromethyl group.

2.2. Synthesis of the Piperidine Moiety: Azacyclonol

Azacyclonol (α,α-diphenyl-4-piperidinemethanol) is a commercially available intermediate and its synthesis is well-documented.[4]

2.3. Assembly of this compound

-

Step 1: Coupling Reaction: The deuterated precursor, methyl 2-(4-bromophenyl)-2-methylpropanoate-d3, is coupled with azacyclonol. This can be achieved through various published methods, often involving a multi-step process to form the butyl linker between the phenyl ring and the piperidine nitrogen.[5][6]

-

Step 2: Reduction and Hydrolysis: The keto group in the butyl linker is reduced to a hydroxyl group, and the methyl ester is hydrolyzed to the carboxylic acid to yield this compound.

2.4. Purification

The final product would be purified using standard techniques such as column chromatography and recrystallization to achieve high chemical and isotopic purity.

Isotopic Enrichment and Analytical Characterization

The isotopic enrichment of this compound is a critical parameter that defines its quality as an internal standard. The goal is to have a high percentage of the molecules containing exactly three deuterium atoms (the d3 species) and minimal amounts of molecules with fewer (d0, d1, d2) or more deuterium atoms.

3.1. Data Presentation: Isotopic Purity

The isotopic distribution of a synthesized batch of this compound would be determined by high-resolution mass spectrometry. The results are typically presented in a tabular format.

| Isotopologue | Relative Abundance (%) |

| d0 (C₃₂H₃₉NO₄) | < 0.1 |

| d1 (C₃₂H₃₈DNO₄) | < 0.5 |

| d2 (C₃₂H₃₇D₂NO₄) | < 1.0 |

| d3 (C₃₂H₃₆D₃NO₄) | > 98.0 |

Table 1: Representative Isotopic Distribution of this compound.

3.2. Experimental Protocol: Determination of Isotopic Purity by Mass Spectrometry

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for determining the isotopic purity of labeled compounds.[7][8]

-

Instrumentation: A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) coupled with a high-performance liquid chromatography (HPLC) system.

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Chromatographic Separation: The sample is injected into the HPLC system to separate the analyte from any potential impurities.

-

Mass Spectrometric Analysis: The mass spectrometer is operated in full scan mode to detect the molecular ions of the different isotopologues of Fexofenadine. The high resolution of the instrument allows for the separation of the ions based on their small mass differences.

-

Data Analysis: The peak area for each isotopologue (d0, d1, d2, d3, etc.) is integrated. The relative abundance of each is calculated as a percentage of the total peak area of all detected isotopologues.

Visualization of Key Pathways and Workflows

4.1. Proposed Synthetic Workflow for this compound

Caption: Proposed synthetic workflow for this compound.

4.2. Fexofenadine Transport and Minimal Metabolism Pathway

Caption: Fexofenadine transport and elimination pathway.

Applications of this compound

The primary and most critical application of this compound is as an internal standard in bioanalytical methods, particularly for pharmacokinetic and bioequivalence studies. When quantifying the concentration of Fexofenadine in biological samples such as plasma or urine, an internal standard is added at a known concentration to the sample before processing.

The ideal internal standard behaves identically to the analyte during sample extraction, chromatography, and ionization in the mass spectrometer. Since this compound has the same chemical properties as Fexofenadine, it co-elutes chromatographically and experiences similar matrix effects. However, its different mass allows for its separate detection and quantification by the mass spectrometer. By comparing the peak area of the analyte (Fexofenadine) to the known concentration of the internal standard (this compound), a precise and accurate measurement of the Fexofenadine concentration in the original sample can be determined, correcting for any variability in the analytical process.

Conclusion

The isotopic enrichment of Fexofenadine to produce this compound provides a vital tool for pharmaceutical research and development. While the synthesis of this deuterated analog requires careful selection of deuterated precursors and rigorous purification, the resulting high-purity this compound is an excellent internal standard for quantitative bioanalysis. The ability to accurately measure Fexofenadine concentrations in biological matrices is essential for understanding its pharmacokinetic profile, ensuring bioequivalence of different formulations, and conducting clinical trials. This technical guide has provided a comprehensive overview of the synthesis, analysis, and application of this compound, offering valuable insights for professionals in the field of drug development and analytical science.

References

- 1. Fexofenadine | C32H39NO4 | CID 3348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fexofenadine - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. US9403770B2 - Process for preparing fexofenadine - Google Patents [patents.google.com]

- 7. almacgroup.com [almacgroup.com]

- 8. Determination of fexofenadine in human plasma and urine by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Bioanalysis of Fexofenadine in Human Plasma using Fexofenadine-d3 as an Internal Standard

Introduction

Fexofenadine is a second-generation antihistamine that is widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria. Accurate and reliable quantification of fexofenadine in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides a detailed application note and protocol for the determination of fexofenadine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with fexofenadine-d3 as the internal standard.

While the scientific literature extensively documents methods using d6- and d10-fexofenadine as internal standards, specific protocols for this compound are less common. However, the principles and procedures are directly adaptable. The primary adaptation required is the selection of the correct mass-to-charge ratios (m/z) for the precursor and product ions of the this compound internal standard in the mass spectrometer.

I. Quantitative Data Summary

The following tables summarize typical quantitative data for the bioanalysis of fexofenadine in human plasma, compiled from various validated LC-MS/MS methods. These values are representative and may vary slightly based on instrumentation and specific laboratory conditions.

Table 1: Calibration Curve Parameters

| Parameter | Typical Value |

| Linearity Range | 1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Weighting | 1/x² |

Table 2: Precision and Accuracy

| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Lower Limit of Quantification (LLOQ) | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Low QC | 3 | < 10 | 90 - 110 | < 10 | 90 - 110 |

| Medium QC | 100 | < 10 | 90 - 110 | < 10 | 90 - 110 |

| High QC | 400 | < 10 | 90 - 110 | < 10 | 90 - 110 |

Table 3: Recovery and Matrix Effect

| Analyte | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |

| Fexofenadine | > 85 | 90 - 110 |

| This compound (estimated) | > 85 | 90 - 110 |

II. Experimental Protocols

This section details the methodologies for sample preparation and LC-MS/MS analysis. Two common sample preparation techniques are provided: protein precipitation and solid-phase extraction.

Protocol 1: Sample Preparation using Protein Precipitation

This method is rapid and suitable for high-throughput analysis.

-

Reagents and Materials:

-

Acetonitrile (ACN), HPLC grade

-

This compound internal standard (IS) working solution (e.g., 100 ng/mL in 50% ACN)

-

Human plasma samples (stored at -80°C)

-

Microcentrifuge tubes (1.5 mL)

-

-

Procedure:

-

Thaw human plasma samples on ice.

-

Vortex the plasma samples to ensure homogeneity.

-

Pipette 100 µL of each plasma sample into a clean microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution to each plasma sample (except for blank matrix samples).

-

Vortex briefly.

-

Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex to mix and inject into the LC-MS/MS system.

-

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This method provides a cleaner extract, reducing matrix effects.

-

Reagents and Materials:

-

SPE cartridges (e.g., Oasis HLB, 30 mg/1 mL)

-

Methanol, HPLC grade

-

Water, HPLC grade

-

2% Formic acid in water

-

This compound internal standard (IS) working solution

-

Human plasma samples

-

-

Procedure:

-

Thaw and vortex human plasma samples.

-

Pipette 200 µL of plasma into a clean tube.

-

Add 20 µL of the this compound IS working solution.

-

Vortex and add 200 µL of 2% formic acid in water.

-

Condition the SPE cartridge: Add 1 mL of methanol followed by 1 mL of water.

-

Load the sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Wash: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water.

-

Elute: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under nitrogen at 40°C.

-

Reconstitute in 100 µL of mobile phase and inject into the LC-MS/MS system.

-

Protocol 3: LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-0.5 min: 20% B

-

0.5-2.5 min: 20% to 80% B

-

2.5-3.0 min: 80% B

-

3.0-3.1 min: 80% to 20% B

-

3.1-4.0 min: 20% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Spray Voltage: 5500 V

-

Curtain Gas: 30 psi

-

Ion Source Gas 1: 50 psi

-

Ion Source Gas 2: 50 psi

-

Temperature: 500°C

-

-

MRM Transitions:

-

Fexofenadine: 502.3 → 466.2 (Quantifier), 502.3 → 197.1 (Qualifier)

-

This compound: 505.3 → 469.2 (Quantifier, proposed)

Note: The proposed transition for this compound is based on a +3 Da mass shift from fexofenadine. This should be confirmed by direct infusion of the this compound standard into the mass spectrometer to determine the optimal precursor and product ions.

-

III. Visualizations

Caption: Bioanalytical workflow for fexofenadine in human plasma.

Caption: LC-MS/MS analysis logical relationship.

Application Notes and Protocols for Fexofenadine-d3 Analysis

Introduction

Fexofenadine, the major active metabolite of terfenadine, is a non-sedating H1 receptor antagonist widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria. Accurate and reliable quantification of fexofenadine and its deuterated internal standard, fexofenadine-d3, in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the most common sample preparation techniques employed for this compound analysis, including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Data Presentation: Comparison of Sample Preparation Techniques

The selection of an appropriate sample preparation technique is critical for achieving desired sensitivity, accuracy, and precision. The following table summarizes quantitative data from various studies to facilitate the comparison of different methods for fexofenadine analysis.

| Parameter | Protein Precipitation (Methanol) | Liquid-Liquid Extraction (Dichloromethane:Ethyl Acetate:Diethyl Ether) | Solid-Phase Extraction (Oasis HLB) |

| Analyte Recovery | 97.89% to 102.93%[1] | Not explicitly stated for this solvent system, but a different LLE method showed 52-55% and 95.4% recovery[2] | 67.4% to 71.8% for both enantiomers[3] |

| Matrix | Serum[1] | Serum[1] | Plasma[3] |

| Internal Standard | Cetirizine[1] | Cetirizine[1] | Not specified[3] |

| Lower Limit of Quantification (LLOQ) | Not specified | Not specified | 25 ng/mL for (R)- and (S)-fexofenadine[3] |

| Linearity Range | 0.8 to 3.2 µg/mL[1] | Not specified | 25 to 625 ng/mL[3] |

| Instrumentation | HPLC[1] | HPLC[1] | HPLC[3] |

Experimental Protocols

Protein Precipitation (PPT) with Acetonitrile

This protocol is a rapid and straightforward method for removing proteins from biological samples, suitable for high-throughput analysis.

Materials:

-

Human serum or plasma

-

This compound internal standard (IS) solution

-

Acetonitrile (HPLC grade)[4]

-

Microcentrifuge tubes (2 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 300 µL of the serum sample into a 2 mL microcentrifuge tube.

-

Add 30 µL of the this compound internal standard solution and vortex for 30 seconds.[4]

-

Add 870 µL of acetonitrile to precipitate the proteins.[4]

-

Vortex the mixture for 30 seconds.[4]

-

Allow the samples to stand for 15-20 minutes to ensure complete precipitation.[4]

-

Centrifuge the tubes at 12,000 rpm for 12 minutes.[4]

-

Carefully collect the supernatant.

-

The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase.

Liquid-Liquid Extraction (LLE)

LLE is a classic technique that provides a cleaner extract compared to PPT by partitioning the analyte of interest into an immiscible organic solvent.

Materials:

-

Human serum or plasma

-

This compound internal standard (IS) solution

-

Formic acid solution

-

Extraction solvent: Dichloromethane:Ethyl Acetate:Diethyl Ether (30:40:30, v/v/v)[1]

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 270 µL of the serum sample into a centrifuge tube.

-

Add 30 µL of the fexofenadine solution and 30 µL of the this compound internal standard solution and vortex for 5 seconds.[1]

-

Add 150 µL of formic acid solution and vortex for 5 seconds.[1]

-

Add 5 mL of the extraction solvent mixture.[1]

-

Vortex the mixture vigorously for 40 seconds to ensure thorough extraction.[1]

-

Centrifuge at 5500 rpm for 5 minutes to separate the aqueous and organic layers.[1]

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts by utilizing a solid sorbent to retain the analyte while interferences are washed away. This method is highly selective and can achieve lower limits of quantification.

Materials:

-

Human plasma

-

This compound internal standard (IS) solution

-